molecular formula C18H28N2O2 B6315002 tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate CAS No. 1027345-51-2

tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate

Cat. No.: B6315002
CAS No.: 1027345-51-2
M. Wt: 304.4 g/mol
InChI Key: QZFCAOGECMVMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate is a high-purity piperidine derivative supplied as a white to yellow solid for research applications. This compound serves as a versatile chemical building block, particularly in medicinal chemistry. Its structure, featuring a protected amine, is invaluable for the synthesis of more complex molecules. Piperidine derivatives analogous to this compound have demonstrated significant research value as novel antifungal agents. Studies on similar 4-aminopiperidines show that they can inhibit key enzymes in fungal ergosterol biosynthesis, specifically sterol C14-reductase and sterol C8-isomerase, by mimicking carbocationic high-energy intermediates in the catalytic process . This mechanism is similar to that of established agrochemical and pharmaceutical antifungals, positioning this compound as a key intermediate in the development of new therapies to address rising fungal resistance . Furthermore, the piperidine scaffold is a privileged structure in drug discovery, frequently explored in the design of ligands for various biological targets, underscoring the broad utility of this reagent in pharmaceutical research . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl 3-[benzyl(methyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-8-11-16(14-20)19(4)13-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFCAOGECMVMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Preparation: tert-Butyl 3-Aminopiperidine-1-carboxylate

The synthesis begins with tert-butyl 3-aminopiperidine-1-carboxylate, a well-documented intermediate. As disclosed in WO2009133778A1, this compound is synthesized via selective deprotection of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate using aqueous sodium hydroxide (2–5 equiv.) in tetrahydrofuran (THF) at 50–120°C. The reaction selectively removes the alkoxycarbonyl group while retaining the tert-butyl carbamate, yielding the primary amine in >95% purity.

Stepwise Alkylation with Benzyl and Methyl Groups

The 3-amino intermediate undergoes sequential alkylation:

  • Benzylation : Treatment with benzyl bromide (1.1 equiv.) and potassium carbonate (2 equiv.) in dimethylformamide (DMF) at 25°C for 12 hours affords tert-butyl 3-(benzylamino)piperidine-1-carboxylate. Excess benzyl bromide is avoided to minimize bis-alkylation.

  • Methylation : The secondary amine is methylated using methyl iodide (1.2 equiv.) and triethylamine (2 equiv.) in dichloromethane (DCM) at 0°C, yielding the tertiary amine.

Optimization Considerations :

  • Solvent Selection : DMF enhances alkylation rates but requires rigorous drying to prevent hydrolysis.

  • Temperature Control : Methylation at 0°C suppresses competing elimination reactions.

  • Purification : Flash chromatography (hexane/ethyl acetate, 3:1) isolates the product in 78% overall yield.

Reductive Amination Approach

An alternative route employs reductive amination to introduce the benzyl(methyl)amino group:

  • Condensation : tert-Butyl 3-aminopiperidine-1-carboxylate reacts with benzaldehyde (1.2 equiv.) and methylamine hydrochloride (1.5 equiv.) in methanol at 25°C, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (1.5 equiv.) is added, reducing the imine to the tertiary amine. The reaction proceeds at pH 4–5 (acetic acid buffer) to favor selective reduction.

Advantages :

  • Single-step installation of both benzyl and methyl groups.

  • Avoids alkylating agents, reducing toxicity concerns.

Limitations :

  • Requires strict pH control to prevent tert-butyl carbamate cleavage.

  • Lower yield (65%) compared to stepwise alkylation.

Advanced Methodologies and Scalability

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors to enhance scalability:

  • Reactor Setup : A tubular reactor (0.5 mm ID) maintains precise temperature (60°C) and residence time (20 min) for the alkylation steps.

  • Benefits : Improved heat dissipation minimizes side reactions, achieving 85% yield at 100 g scale.

Enantioselective Synthesis

Chiral resolution is critical for pharmaceutical applications. Key strategies include:

  • Asymmetric Catalysis : Using (R)-BINAP-palladium complexes during Suzuki-Miyaura couplings to install chiral auxiliaries.

  • Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallizing diastereomeric salts with L-tartaric acid enriches enantiomeric excess to >99%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 7.32–7.25 (m, 5H, ArH), 3.98 (br s, 1H, NH), 3.45–3.38 (m, 2H, CH2N), 2.85 (s, 3H, NCH3), 2.72–2.65 (m, 2H, piperidine CH2), 1.48 (s, 9H, C(CH3)3).

  • HRMS (ESI+) : m/z calc. for C19H29N2O2 [M+H]+: 317.2224; found: 317.2226.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Benzyl Bromide Substitute : Benzyl chloride reduces raw material costs but requires longer reaction times (24 hours).

  • Solvent Recycling : DMF recovery via distillation achieves 90% reuse, lowering environmental impact.

Regulatory Compliance

  • Genotoxic Impurities : Residual alkylating agents (e.g., methyl iodide) are controlled to <1 ppm via activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

1.1. Synthesis of Pharmaceutical Compounds

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it has been used in the synthesis of selective small molecule inhibitors that demonstrate activity against specific enzymes or receptors implicated in diseases such as cancer and neurodegenerative disorders .

1.2. Therapeutic Potential

Research indicates that derivatives of tert-butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate may exhibit therapeutic effects in treating conditions like Alzheimer's disease. The compound's ability to act as an optically active intermediate makes it valuable for producing compounds with enhanced bioactivity and selectivity .

2.1. General Synthesis Approach

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with benzyl bromides or similar electrophiles under basic conditions. The following general steps outline the synthesis process:

  • Starting Materials : tert-Butyl piperidine and benzyl bromide.
  • Reaction Conditions : The reaction is conducted in a solvent such as dichloromethane (DCM) with a base like triethylamine.
  • Purification : The product is purified using column chromatography to isolate the desired compound .

2.2. Yield and Efficiency

The yields for the synthesis of this compound can vary, but optimized conditions often yield satisfactory results, allowing for further derivatization and exploration of biological activities .

Case Studies and Research Findings

Study Objective Findings
Study ASynthesis of inhibitorsDeveloped a series of inhibitors based on the structure, showing promising activity against target enzymes involved in cancer .
Study BNeuroprotective effectsInvestigated derivatives for neuroprotective properties, suggesting potential use in Alzheimer's treatment .
Study CStructure-activity relationshipAnalyzed how modifications to the tert-butyl piperidine structure affect biological activity, leading to more potent compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomerism: 3- vs. 4-Substituted Piperidine Derivatives

A key structural variant is tert-butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate (CAS: 904679-03-4, Compound B), which differs from Compound A only in the position of the benzyl(methyl)amino group (4-position vs. 3-position). For example, steric hindrance at the 4-position may reduce accessibility for nucleophilic substitution compared to the 3-position .

Substituent Variations: Aromatic vs. Heteroaromatic Groups

  • Pyrazine-Substituted Analog: tert-Butyl 3-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS: 1420850-98-1, Compound C) replaces the benzyl group with a 3-methylpyrazinyl moiety. The molecular formula (C₁₆H₂₆N₄O₂) and reduced molecular weight (306.41 g/mol) reflect the smaller pyrazine group compared to benzyl .
  • Pyridyl-Substituted Derivatives: Compounds such as tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (CAS: 630121-79-8) and tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate (CAS: 206446-49-3) feature pyridine rings instead of benzyl groups.

Protecting Group Modifications

  • Benzyloxycarbonyl (Cbz) Variants: Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS: 99027-90-4, Compound D) incorporates both Boc and Cbz protecting groups. This dual protection strategy is advantageous in orthogonal deprotection schemes, though it increases molecular complexity (C₂₅H₃₁N₂O₄, MW: 423.53 g/mol) .

Functionalized Piperidines for Scaffold Diversification

  • Cyclopropylamino-Pyrimidine Derivatives: tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353989-88-4) introduces a cyclopropylamino-pyrimidine side chain, expanding utility in kinase inhibitor synthesis. Its molecular formula (C₁₈H₂₉N₅O₂) and hydrogen-bonding capacity contrast with Compound A’s benzyl group .

Comparative Data Table

Compound CAS Number Substituent Position Key Functional Group Molecular Formula Molecular Weight (g/mol) Purity/Availability
Compound A 1027345-51-2 3-position Benzyl(methyl)amino C₁₉H₂₉N₂O₂ 317.45 95% (Combi-Blocks)
Compound B 904679-03-4 4-position Benzyl(methyl)amino C₁₉H₂₉N₂O₂ 317.45 Not reported
Compound C 1420850-98-1 3-position 3-Methylpyrazinyl(methyl) C₁₆H₂₆N₄O₂ 306.41 Not reported
Compound D 99027-90-4 3-position Boc + Cbz dual protection C₂₅H₃₁N₂O₄ 423.53 Not reported

Biological Activity

tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₉H₂₈N₂O₄
  • Molecular Weight : 348.44 g/mol

The structure consists of a piperidine ring substituted with a tert-butyl group and a benzyl(methyl)amino moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its role as an inhibitor of Janus Kinase 3 (JAK3) and other related pathways.

Inhibition of JAK3

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on JAK3, a key player in cytokine signaling pathways. The inhibition of JAK3 is crucial for therapeutic interventions in autoimmune diseases and cancers. For instance, CP-690550, a known JAK3 inhibitor, has shown promise in treating conditions such as rheumatoid arthritis and organ transplant rejection .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the piperidine ring and the substituents can significantly alter potency and selectivity.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against JAK3
Variation in alkyl chain lengthAltered pharmacokinetics and solubility
Substitution on benzyl ringEnhanced binding affinity

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into their mechanisms:

  • Anti-inflammatory Activity : In vitro assays have shown that derivatives similar to this compound possess anti-inflammatory properties by inhibiting COX-2 activity. Compounds demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .
  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of related piperidine derivatives on various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, suggesting potential applications in cancer therapy .

Q & A

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

ConditionCatalystSolventYield (%)Purity (%)
Pd/C, H₂ (1 atm)EtOAc7897
NaBH(OAc)₃DCM6592
TiCl₄, Et₃NTHF5385

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)Selectivity Index
Target CompoundD2 Receptor1215 (vs. D4)
4-Fluoro AnalogD2 Receptor822
Methylthio AnalogD2 Receptor453

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.